TERT-BUTYL 2-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)-3-(THIOPHEN-2-YL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXYLATE
Description
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Properties
IUPAC Name |
tert-butyl 3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-2-thiophen-2-yl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O5S2/c1-25(2,3)35-24(32)30-10-8-26(9-11-30)28-22(20-5-4-14-36-20)23(29-26)37-16-21(31)27-17-6-7-18-19(15-17)34-13-12-33-18/h4-7,14-15H,8-13,16H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDADHSYJZPPGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound TERT-BUTYL 2-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)-3-(THIOPHEN-2-YL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXYLATE is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.49 g/mol. The structure features a triazaspiroundecane core with various functional groups that may contribute to its biological activity.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzodioxin have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A study demonstrated that modifications in the benzodioxin moiety enhance the cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549) .
The proposed mechanism of action for related compounds involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, the inhibition of dihydrofolate reductase (DHFR) has been noted as a mechanism through which certain benzamide derivatives exert their anticancer effects . This inhibition leads to reduced levels of NADPH, destabilizing DHFR and subsequently affecting cell growth.
Antimicrobial Activity
Some studies suggest that compounds similar to this compound exhibit antimicrobial properties. The presence of sulfur and nitrogen heteroatoms in the structure may enhance interaction with microbial targets .
Data Tables
Case Studies
- Anticancer Efficacy : A study involving a series of benzodioxin derivatives demonstrated that specific substitutions at the aromatic ring significantly increased cytotoxicity against MCF-7 cells by up to 50% compared to controls .
- Inhibition Studies : Another investigation focused on the inhibition of DHFR by benzamide derivatives showed a marked decrease in enzyme activity correlating with increased compound concentration. This suggests a dose-dependent relationship crucial for therapeutic applications .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the benzodioxin moiety is particularly noteworthy as it has been associated with cytotoxic effects against various cancer cell lines. Studies suggest that derivatives of benzodioxin can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptosis-related proteins .
Antimicrobial Properties
Compounds that contain thiophene and triazole rings have shown promising antimicrobial activity. The incorporation of these groups in the structure may enhance the compound's ability to inhibit bacterial growth and combat resistant strains of bacteria . Research indicates that such compounds can serve as effective agents against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The triazole derivatives are known for their anti-inflammatory properties. The compound's potential to inhibit inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs. Studies have demonstrated that related compounds can reduce inflammation markers in vitro and in vivo .
Polymer Chemistry
The unique structural features of this compound allow it to be explored as a monomer or additive in polymer synthesis. Its ability to participate in radical polymerization processes can lead to the development of novel polymeric materials with enhanced mechanical and thermal properties .
Photovoltaic Devices
Research has suggested that compounds with similar structures can be utilized in organic photovoltaic devices due to their favorable electronic properties. The incorporation of such compounds into device architectures may improve charge transport and overall efficiency .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry demonstrated the anticancer potential of benzodioxin derivatives similar to TERT-BUTYL 2-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)-3-(THIOPHEN-2-YL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXYLATE. The researchers synthesized various derivatives and evaluated their cytotoxic effects on different cancer cell lines, revealing significant activity against breast and lung cancer cells.
Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial efficacy of thiophene-containing compounds against multi-drug resistant strains of Staphylococcus aureus. The results indicated that certain derivatives exhibited potent antimicrobial activity, suggesting a pathway for developing new antibiotics based on this structural framework.
Q & A
Q. How does the spirocyclic triaza system influence conformational flexibility and target binding?
- Methodological Answer :
- X-ray Crystallography : Resolve the spiro system’s chair vs. boat conformation in ligand-bound protein structures.
- NMR Relaxation : Measure rotational correlation times to assess rigidity.
- Free Energy Calculations : Compare binding affinities of spiro vs. non-spiro analogs using MM-PBSA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
